4,5-Difluoro-2-hydroxybenzonitrile
Overview
Description
L-Chicoric Acid is a naturally occurring phenolic compound belonging to the caffeic acid derivatives. It is primarily found in plants such as Echinacea purpurea, chicory, and basil. The molecular formula of L-Chicoric Acid is C22H18O12, and it is known for its significant pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Chicoric Acid can be synthesized through various chemical methods. One common approach involves the esterification of caffeic acid with tartaric acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure L-Chicoric Acid .
Industrial Production Methods
Industrial production of L-Chicoric Acid primarily relies on extraction from natural sources. Echinacea purpurea is the most common plant used for this purpose. The extraction process involves harvesting the plant material, drying it, and then using solvents like ethanol or methanol to extract the compound. The extract is further purified to isolate L-Chicoric Acid .
Chemical Reactions Analysis
Types of Reactions
L-Chicoric Acid undergoes various chemical reactions, including:
Oxidation: L-Chicoric Acid can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: Reduction of L-Chicoric Acid can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups in L-Chicoric Acid can undergo substitution reactions with various reagents to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Esters and ethers
Scientific Research Applications
L-Chicoric Acid has a wide range of scientific research applications:
Chemistry: Used as a standard for analytical methods and as a precursor for synthesizing other compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and antioxidant activities. .
Mechanism of Action
L-Chicoric Acid exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antiviral Activity: It inhibits viral replication by blocking viral enzymes, such as HIV integrase, and modulating the immune response
Comparison with Similar Compounds
L-Chicoric Acid is often compared with other caffeic acid derivatives, such as:
Chlorogenic Acid: Found in coffee and various fruits, it has similar antioxidant and anti-inflammatory properties but differs in its esterification with quinic acid instead of tartaric acid.
Rosmarinic Acid: Found in rosemary and other Lamiaceae plants, it shares similar bioactivities but has a different molecular structure, being an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid
L-Chicoric Acid stands out due to its unique combination of two caffeic acid molecules esterified with tartaric acid, which contributes to its distinct pharmacological profile and higher potency in certain bioactivities .
Properties
IUPAC Name |
4,5-difluoro-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLMZTIHUMKEAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631005 | |
Record name | 4,5-Difluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186590-36-3 | |
Record name | 4,5-Difluoro-2-hydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186590-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Difluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 186590-36-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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